4-Methylpenta-2,3-dienoic acid
Description
Structure
2D Structure
Properties
CAS No. |
60221-74-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-methylpent-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 |
InChI Key |
XZWWIRTVQPJTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[CH+]C(=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for 4 Methylpenta 2,3 Dienoic Acid
Stereoselective Synthesis of Allenic Carboxylic Acids
Achieving stereoselectivity in the synthesis of axially chiral allenes like 4-Methylpenta-2,3-dienoic acid is a primary focus of modern synthetic chemistry. This is accomplished through chiral auxiliary-mediated reactions, asymmetric catalysis, and biocatalytic routes.
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral molecules, including natural products like Taxol and Erythromycin. numberanalytics.com
For the synthesis of chiral allenoic acids, a chiral auxiliary can be attached to a precursor molecule. For instance, a glycine (B1666218) derivative bearing a chiral auxiliary like (-)-8-phenylmenthol (B56881) can control the stereochemistry of subsequent rearrangement reactions. nih.gov Another approach involves the Wittig reaction between a ketene (B1206846) and a phosphorus ylide bearing a chiral auxiliary, such as a 10-(phenylsulfonyl)isoborneol derivative, to produce chiral allenes with axial chirality. researchgate.net Although these methods have not been specifically documented for this compound, they represent established strategies for synthesizing optically active allenes. nih.govresearchgate.net The choice of auxiliary is critical and must facilitate high diastereoselectivity during the key bond-forming step and be easily removable without causing racemization. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Achieved Enantiomeric Excess (ee) |
|---|---|---|
| (R)-Pantolactone | Alkylation | 95% numberanalytics.com |
| (S)-Valinol | Alkylation | 92% numberanalytics.com |
| (R)-Camphor | Aldol (B89426) Reaction | 98% numberanalytics.com |
| (-)-8-Phenylmenthol | Aza- nih.govorganic-chemistry.org-Wittig Rearrangement | >95% (after purification) nih.gov |
| 10-(Phenylsulfonyl)isoborneol | Wittig Reaction | Not specified researchgate.net |
Catalytic asymmetric synthesis is a powerful tool for generating chiral molecules, and copper-catalyzed reactions are particularly prominent in allene (B1206475) chemistry. researchgate.net Copper hydride (CuH)-catalyzed hydrocarboxylation of allenes has emerged as a highly effective method for producing α-chiral carboxylic acids. organic-chemistry.orgnih.govchemrxiv.org This reaction can be used to synthesize acids with α-tertiary or even α-quaternary stereocenters, which are valuable structural motifs in pharmaceuticals and natural products. chemrxiv.org
The process typically involves the hydrocupration of an allene with a CuH catalyst, which generates an allyl-copper intermediate. nih.govthieme-connect.com This intermediate then reacts with a carboxylation agent, such as a fluoroformate, to yield the desired carboxylic acid derivative with high regio- and enantioselectivity. organic-chemistry.orgnih.gov The ester products can then be hydrolyzed to the corresponding carboxylic acids. nih.gov This method has been used to synthesize the anti-inflammatory drug (S)-Indobufen with high enantiomeric purity. nih.govchemrxiv.org While not specifically applied to this compound, this methodology is suitable for 1,1-disubstituted allenes, making it a potentially viable route. nih.gov
Table 2: Key Features of CuH-Catalyzed Hydrocarboxylation of Allenes
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Cu(OAc)₂ with a chiral phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS or Josiphos). | organic-chemistry.orgnih.govthieme-connect.com |
| Carboxylation Agent | Commercially available fluoroformates (e.g., adamantyl fluoroformate). | organic-chemistry.orgthieme-connect.com |
| Mechanism | 1. Hydrocupration of the allene. 2. Reaction of the allyl-copper intermediate with the fluoroformate. 3. β-fluoride elimination to give the product. | nih.govthieme-connect.com |
| Selectivity | High regioselectivity for the branched product and excellent enantioselectivity. | nih.govchemrxiv.org |
| Applicability | Broad substrate scope, including 1,1-disubstituted and monosubstituted allenes. | nih.govthieme-connect.com |
Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. nih.govrsc.org Enzymatic kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.govrsc.org
For allenes, lipases are frequently used for the kinetic resolution of racemic allenic alcohols through selective acylation, achieving very high enantioselectivities. rsc.org For the synthesis of allenoic acids, the enzymatic hydrolysis of racemic 2,3-allenenitriles has been demonstrated. For example, whole cells of Rhodococcus erythropolis can catalyze the hydrolysis of racemic allenenitriles to produce enantioenriched (aR)-2,3-allenamides and (aS)-2,3-allenoic acids with enantiomeric excesses often exceeding 99.5%. This approach provides a direct route to optically pure allenoic acids.
Classical and Modern Approaches to the Allenic Skeleton
Beyond stereoselective methods, several classical and modern reactions are employed to construct the core allene structure of compounds like this compound.
The Wittig reaction is a cornerstone of organic synthesis, primarily used to form alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgpressbooks.pub The reaction is known for its reliability and the ability to form a C=C double bond at a specific location. pressbooks.pub The synthesis of the ylide itself is typically a two-step process involving the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.compressbooks.pub
While the Wittig reaction is most famous for alkene synthesis, it can be adapted to form allenes. iitk.ac.in One strategy involves using a vinylphosphonium salt, which can be deprotonated and then condensed with an aldehyde to generate a 1,3-disubstituted allene. researchgate.netacs.org Another approach uses phosphine-mediated olefination where a phosphine acts as a nucleophilic promoter, reacting with an electron-deficient allene to generate a phosphorus ylide in situ, which then reacts with an aldehyde to form a trisubstituted 1,3-diene. acs.org A more direct, though less common, method involves the reaction of a stabilized phosphorus ylide, such as an allenylphosphonate, with a carbonyl compound. iitk.ac.in The reaction can also be part of a cascade sequence; for instance, a reaction between o-phthalaldehydes and allenes mediated by a phosphine can proceed through a tandem γ-umpolung addition, aldol reaction, and Wittig olefination to furnish complex naphthalene (B1677914) derivatives. nih.gov
Decarboxylative coupling reactions have become an important method for forming carbon-carbon bonds, using readily available carboxylic acids as starting materials and releasing CO₂ as the only byproduct. nih.govacs.org Transition metals like palladium and copper are effective catalysts for these transformations. nih.govrsc.orgrsc.org
The synthesis of allenes via decarboxylative coupling often utilizes alkynyl carboxylic acids as precursors. nih.gov For example, a copper-catalyzed three-component reaction of an alkynyl carboxylic acid, an aldehyde, and an amine can produce propargyl amines through a decarboxylative coupling pathway. researchgate.net More relevant to allene synthesis, palladium-catalyzed decarboxylative allenylation can be achieved. In this reaction, an allene is formed by the coupling of a propargylic carbonate with a 3-oxocarboxylic acid, which provides a direct route to 3,4-allenyl ketones. rsc.org Similarly, palladium can catalyze the decarboxylative coupling of allenyl 3-oxoalkanoates to generate 3,4-allenyl ketones. acs.org These methods highlight the utility of decarboxylation as a strategy to access the allene functional group from stable and accessible precursors.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (-)-8-Phenylmenthol |
| 10-(Phenylsulfonyl)isoborneol |
| (S)-Indobufen |
| Adamantyl fluoroformate |
| Triphenylphosphine |
| o-Phthalaldehyde |
| Taxol |
| Erythromycin |
| Glycine |
| Propargylic carbonate |
| 3-Oxocarboxylic acid |
| Allenyl 3-oxoalkanoate |
Favorskii-Type Rearrangements and Related Processes
The Favorskii rearrangement is a well-established method in organic synthesis for the conversion of α-halo ketones into carboxylic acid derivatives, such as acids, esters, or amides. ddugu.ac.inthieme-connect.de The reaction is typically conducted in the presence of a base. wikipedia.orgnumberanalytics.com For the formation of a carboxylic acid, hydroxide (B78521) ions are commonly used. wikipedia.org
The generally accepted mechanism involves the formation of an enolate from the α-halo ketone, which then undergoes intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org This intermediate is then attacked by a nucleophile, in this case, a hydroxide ion. The subsequent ring-opening of the tetrahedral intermediate proceeds to yield the most stable carbanion, which is then protonated to furnish the final carboxylic acid product, often with a rearranged carbon skeleton. wikipedia.org
While the Favorskii rearrangement is a versatile tool for synthesizing highly branched or ring-contracted carboxylic acids, its specific application for the direct synthesis of this compound is not extensively documented in current literature. ddugu.ac.innumberanalytics.com However, related processes show the formation of complex molecules from allene-like structures. For instance, a Favorskii-type rearrangement has been identified in the biosynthetic pathway of certain plant oxylipins, where it is proposed that cyclopropanone intermediates are formed from allene oxides. nih.gov This demonstrates a natural precedent for rearrangements of this type involving precursors with unsaturated, allene-like functionalities. nih.gov
The general applicability of the Favorskii rearrangement is summarized in the table below.
| Feature | Description |
| Reactants | α-Halo ketone |
| Reagents | Base (e.g., Hydroxide, Alkoxide, Amine) |
| Key Intermediate | Cyclopropanone |
| Product | Carboxylic Acid Derivative (Acid, Ester, Amide) |
| Primary Application | Synthesis of rearranged carboxylic acids, ring contraction in cyclic systems |
This table provides a generalized overview of the Favorskii rearrangement.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area ripe for development, as specific "green" syntheses are not prominently reported. However, by examining the synthesis of structurally related compounds, potential avenues for creating more sustainable synthetic routes can be proposed. Green chemistry focuses on minimizing environmental impact through principles such as the use of renewable feedstocks, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.
A key principle of green chemistry is the use of renewable starting materials. In a related field, (Z)-3-Methylpenta-2,4-dienoic acid, an isomer of the target compound, has been prepared from anhydromevalonolactone, which itself can be derived from the fermentation of glucose. nih.gov This illustrates a bio-based pathway that could potentially be adapted for the synthesis of other pentadienoic acid isomers, reducing reliance on petrochemical feedstocks. nih.gov
Another principle, atom economy, encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The hydrolysis of methyl 4-methylpenta-2,3-dienoate to the acid is a reaction with inherently high atom economy. publish.csiro.au However, a full assessment would require analyzing the entire synthetic sequence leading to the ester precursor.
The use of catalysts is preferred over stoichiometric reagents. Syntheses of related complex dienoic acids, such as abscisic acid, utilize catalysts to facilitate key steps. acs.org Exploring catalytic methods for the synthesis of this compound could lead to more efficient processes with reduced waste. This contrasts with some derivatization methods for this compound that employ stoichiometric reagents like oxalyl chloride or trifluoroacetic anhydride (B1165640). publish.csiro.au
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Use of Renewable Feedstocks | Exploration of bio-based precursors, similar to the synthesis of related dienoic acids from glucose-derived lactones. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |
| Catalysis | Employing catalytic methods to improve reaction efficiency and reduce waste, avoiding stoichiometric reagents where possible. |
| Safer Solvents & Reagents | Replacing hazardous chemicals (e.g., certain solvents or derivatizing agents like oxalyl chloride) with safer alternatives. publish.csiro.au |
| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. |
This table outlines potential applications of green chemistry principles to the synthesis of this compound, based on general principles and related compound syntheses.
Chemical Reactivity and Mechanistic Transformations of 4 Methylpenta 2,3 Dienoic Acid
Cyclization Reactions Involving the Allenic System
The allenic bond system of 4-Methylpenta-2,3-dienoic acid is predisposed to a variety of cyclization reactions, driven by the release of strain and the formation of stable cyclic structures. These transformations can be initiated thermally or through metal catalysis, leading to a diverse range of heterocyclic and carbocyclic products.
Intramolecular Pericyclic Reactions and Rearrangements
Pericyclic reactions represent a class of concerted processes that proceed through a cyclic transition state. msu.edu In the context of this compound and its derivatives, thermal activation can induce significant molecular rearrangements. One notable transformation is the flash vacuum pyrolysis (FVP) of derivatives of this compound (specifically, its acid chloride or mixed trifluoroacetic anhydride), which yields 4-methylpenta-1,2,3-trien-1-one. publish.csiro.auresearchgate.net
While the direct pyrolysis of the acid itself gives the trienone in poorer yield, the reaction of the more volatile derivatives is more efficient. publish.csiro.auresearchgate.net This type of reaction in related allenic amides and esters is known to proceed via a retro-ene reaction, a type of pericyclic process. nih.govwikipedia.org The retro-ene reaction involves a 1,5-hydrogen shift with the concomitant cleavage of a sigma bond, forming two new unsaturated molecules. wikipedia.orglibretexts.org In this case, a plausible mechanism for the fragmentation of the acid chloride would involve a concerted, six-membered transition state, leading to the elimination of hydrogen chloride and the formation of the butatrienone product.
Table 1: Thermal Rearrangement of this compound Derivatives
| Precursor | Conditions | Major Product | Reference |
|---|---|---|---|
| Acid Chloride of this compound | Flash Vacuum Pyrolysis (FVP) | 4-Methylpenta-1,2,3-trien-1-one | publish.csiro.au |
| Mixed Trifluoroacetic Anhydride (B1165640) of this compound | Flash Vacuum Pyrolysis (FVP) | 4-Methylpenta-1,2,3-trien-1-one | publish.csiro.au |
Metal-Catalyzed Cyclizations (e.g., Gold, Palladium)
Transition metals, particularly soft and carbophilic metals like gold, palladium, and silver, are effective catalysts for the cyclization of allenes. core.ac.uk These reactions typically proceed through the coordination of the metal to the allene's π-system, which activates it towards intramolecular nucleophilic attack.
Silver-Catalyzed Cyclizations: Silver(I) salts, such as AgNO₃, are known to effectively catalyze the cyclization of various allenic acids and their derivatives. tandfonline.comtandfonline.comnih.govacs.org For instance, allenic phosphonic acids cyclize to form 1,2-oxaphospholenes, and α-hydroxy allenic sulfones yield 2,5-dihydrofurans. tandfonline.comnih.govacs.org In the case of this compound, the intramolecular attack of the carboxylic acid's hydroxyl group onto the silver-activated allene (B1206475) would be expected. This 5-endo-dig cyclization pathway would lead to the formation of a five-membered lactone, specifically 5-(propan-2-ylidene)furan-2(5H)-one.
Gold and Palladium-Catalyzed Cyclizations: Gold and palladium catalysts are widely used for various transformations of allenes, including complex cycloisomerization cascades. core.ac.ukrhhz.netbeilstein-journals.org Gold(I) catalysts, being highly carbophilic, readily activate the allene moiety towards attack by internal nucleophiles. core.ac.uk While specific studies on this compound are not prevalent, the general reactivity pattern suggests that gold catalysis could efficiently promote its lactonization. ua.es Palladium catalysis offers a vast array of possibilities, including cascade reactions where an initial cyclization is followed by cross-coupling steps, allowing for the synthesis of highly complex molecular architectures from simple allenic precursors. rhhz.netbeilstein-journals.orgresearchgate.net
Nucleophilic and Electrophilic Additions to the Allene Moiety
The two orthogonal π-bonds of the allene group in this compound are susceptible to attack by both nucleophiles and electrophiles. The outcome of these additions is governed by the electronic and steric properties of the molecule.
Regioselectivity and Stereochemical Outcomes of Addition Pathways
The regioselectivity of additions to the allene in this compound is dictated by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl groups at the C4 position.
Electrophilic Addition: In electrophilic additions, the electrophile can attack either the central carbon (C3) or one of the terminal carbons (C2 or C4). Attack at the central sp-hybridized carbon is often favored, leading to a stabilized vinyl cation. However, for this compound, the electron-withdrawing nature of the adjacent carboxyl group disfavors the formation of a positive charge at C2. Conversely, the two methyl groups at C4 can stabilize a carbocation at the terminal C4 position. A common and synthetically useful electrophilic reaction for allenoic acids is halolactonization. In this process, an electrophilic halogen source (e.g., I₂, ICl) activates the allene, triggering an intramolecular attack by the carboxylate. This typically proceeds via a 5-exo-dig pathway to furnish a γ-lactone bearing an exocyclic halo-alkene moiety.
Nucleophilic Addition: Nucleophilic attack on allenes generally occurs at the electrophilic central sp-hybridized carbon atom. For this compound, a nucleophile would be expected to add to the C3 position. This would generate a carbanionic intermediate, which can then be protonated or trapped by an electrophile. The regioselectivity is reinforced by the electron-withdrawing carboxyl group, which makes the C2-C3 double bond more electron-deficient.
Functionalization and Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety provides a versatile handle for further synthetic modifications, allowing for the preparation of various derivatives such as esters and amides. These transformations are crucial for modulating the compound's properties and for its incorporation into larger, more complex molecules.
Esterification and Amidation Strategies
Standard protocols can be employed to convert this compound into its corresponding esters and amides.
Esterification: The methyl ester, Methyl 4-methylpenta-2,3-dienoate, has been identified as a product derived from the reaction of methanol (B129727) with the pyrolysis product of the parent acid. publish.csiro.auresearchgate.net This suggests that the allenic core is stable to certain esterification conditions. More generally, allenic acids can be esterified using conventional methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by conversion to an acid chloride followed by reaction with an alcohol. nih.govgoogle.com
Amidation: The synthesis of amides from this compound is also a feasible and documented transformation. The compound 4-methylpenta-2,3-dienamide is known in the chemical literature. chemsynthesis.com Amidation can be achieved through standard coupling procedures, which typically involve activating the carboxylic acid with reagents like thionyl chloride (to form the acid chloride) or using carbodiimide (B86325) coupling agents (e.g., DCC, EDC), followed by the addition of a desired amine. These methods allow for the synthesis of a wide range of primary, secondary, and tertiary amides.
Table 2: Common Derivatives of this compound
| Derivative Name | Molecular Formula | General Method of Preparation | Reference |
|---|---|---|---|
| Methyl 4-methylpenta-2,3-dienoate | C₇H₁₀O₂ | Reaction with Methanol (e.g., Fischer Esterification) | publish.csiro.aunih.gov |
| 4-Methylpenta-2,3-dienamide | C₆H₉NO | Activation of carboxylic acid followed by reaction with ammonia | chemsynthesis.com |
Decarboxylation Processes
The decarboxylation of allenic carboxylic acids, such as this compound, can lead to the formation of terminal allenes. This transformation is a key step in various synthetic pathways. The stability and reactivity of the resulting allene are influenced by the substitution pattern.
Detailed research into the decarboxylation of related structures provides insight into the potential reactivity of this compound. For instance, the pyrolysis of the mixed trifluoroacetic anhydride of this compound results in a decarboxylation-dehydration sequence to yield 4-methylpenta-1,2,3-trien-1-one. researchgate.net This butatrienone is a highly reactive species.
In a broader context, decarboxylation of β,γ-alkynoic acids catalyzed by palladium has been utilized as a method for synthesizing allenes. vulcanchem.com While this compound is an allenic acid, the principles of decarboxylative functionalization can be relevant. The general mechanism involves the loss of carbon dioxide to generate a reactive intermediate that can be trapped or can rearrange to form the final allene product.
The table below summarizes a relevant decarboxylation-related reaction.
| Precursor | Reaction Conditions | Major Product |
| Mixed trifluoroacetic anhydride of this compound | Pyrolysis | 4-Methylpenta-1,2,3-trien-1-one |
Oxidative and Reductive Manipulations of the Carbon Skeleton
The carbon skeleton of this compound, featuring a conjugated diene system, is susceptible to both oxidative and reductive transformations. These manipulations can alter the saturation and functionalization of the molecule.
Reductive Transformations:
The reduction of similar dienoic acid structures suggests that the double bonds in this compound can be hydrogenated. Common conditions for such reductions involve catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. This process would convert the allenic moiety into a more saturated carbon chain.
A study on the electrolytic reduction of abscisic acid, which contains a 3-methylpenta-2,4-dienoic acid side-chain, provides a model for the electrochemical behavior of such systems. nih.gov The reduction occurs at the conjugated dienecarboxyl group, leading to intramolecular cyclization products. nih.gov This indicates that the reduction of this compound could also proceed via electron transfer to the conjugated system, potentially leading to complex rearranged or cyclized products depending on the reaction conditions.
Oxidative Transformations:
Oxidation of the carbon skeleton can lead to a variety of products. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can cleave the double bonds or oxidize the allylic positions. The specific products formed would depend on the strength of the oxidizing agent and the reaction conditions. For instance, ozonolysis would be expected to cleave the double bonds, leading to the formation of smaller carbonyl-containing fragments.
The table below outlines potential oxidative and reductive transformations.
| Transformation | Reagents and Conditions | Potential Products |
| Reduction | H₂, Pd/C | Saturated carboxylic acids |
| Reduction | Electrolytic | Cyclized or rearranged products |
| Oxidation | KMnO₄, CrO₃ | Oxidized derivatives, cleavage products |
Thermal and Photochemical Transformations
The unique structure of this compound makes it a candidate for interesting thermal and photochemical rearrangements.
Thermal Transformations:
A significant thermal transformation of a derivative of this compound is its conversion to a butatrienone via flash vacuum pyrolysis (FVP). researchgate.netresearchgate.net Specifically, the pyrolysis of the mixed trifluoroacetic anhydride of this compound leads to the formation of 4-methylpenta-1,2,3-trien-1-one. researchgate.net This highly reactive ketene (B1206846) was identified through argon matrix infrared spectroscopy, showing characteristic vibrational frequencies at 2224 and 2216 cm⁻¹. researchgate.net The butatrienone can be trapped by reaction with methanol to form methyl 4-methylpenta-2,3-dienoate. researchgate.net
Photochemical Transformations:
While specific photochemical studies on this compound are not detailed in the provided search results, the photochemical behavior of related polyenoic acids and their derivatives has been investigated. For example, the photochemical transformation of 3-methylcar-4-en-2-one results in derivatives of 3,3,7-trimethylocta-4,6-dienoic acid. rsc.orgrsc.org These types of reactions often involve complex stereochemical changes and rearrangements. rsc.orgrsc.org Given the conjugated system in this compound, it is plausible that it could undergo photochemical isomerizations or cycloadditions upon irradiation with UV light.
The table below summarizes a key thermal transformation.
| Precursor | Reaction | Conditions | Product |
| Mixed trifluoroacetic anhydride of this compound | Decarboxylation-dehydration | Flash Vacuum Pyrolysis | 4-Methylpenta-1,2,3-trien-1-one |
In Depth Mechanistic Investigations and Reaction Dynamics
Spectroscopic Probing of Reaction Intermediates (e.g., in situ NMR, IR, Mass Spectrometry)
The identification of transient species in the reactions of 4-methylpenta-2,3-dienoic acid is fundamental to elucidating its reaction mechanisms. Spectroscopic techniques are invaluable for observing these short-lived intermediates.
In the flash vacuum pyrolysis of this compound, researchers have successfully identified a key intermediate product, 4-methylpenta-1,2,3-trien-1-one. researchgate.netresearchgate.net This detection was accomplished using argon matrix infrared (IR) spectroscopy, which revealed characteristic vibrational frequencies for the ketene (B1206846) product at 2224 and 2216 cm⁻¹. researchgate.net The identity of this intermediate was further confirmed by trapping it with methanol (B129727), which resulted in the formation of methyl 4-methylpenta-2,3-dienoate. researchgate.netresearchgate.net
While in situ Nuclear Magnetic Resonance (NMR) studies specifically on this compound are not extensively documented, the technique is widely applied to related systems. For instance, in situ proton NMR has been used to analyze the biotransformations of other α,β-unsaturated acids, allowing for the real-time detection and identification of metabolites as solvent protons are incorporated into the molecules. nih.gov Detailed mechanistic investigations of palladium-catalyzed reactions of other allenoic acids have also employed ¹H NMR analysis to determine the ratio of reaction products and identify cycloisomerization byproducts. acs.org
Mass spectrometry (MS) plays a crucial role in confirming the structure of both final products and, in some cases, stable intermediates. High-resolution mass spectrometry (HR-MS) is essential for determining the molecular formula of complex products formed in allenoic acid reactions. researchgate.net
Table 1: Spectroscopic Data for Intermediates and Products in Allene (B1206475) Reactions
| Compound/Intermediate | Analytical Method | Key Spectroscopic Data | Source |
| 4-Methylpenta-1,2,3-trien-1-one | Argon Matrix IR | νmax 2224, 2216 cm⁻¹ | researchgate.net |
| Methyl 4-methylpenta-2,3-dienoate | - | Trapping product of the ketene intermediate | researchgate.netresearchgate.net |
| Furanone Derivatives | ¹H NMR | Used to determine Z:E ratio (>50:1) of products | acs.org |
| Bicyclic Reduction Products | HR-MS | Used to confirm molecular formula | researchgate.net |
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of the reaction pathways available to this compound. While specific data for this molecule is limited, research on analogous allene systems offers a framework for understanding its behavior.
Kinetic analysis is crucial for determining the rate-determining step of a reaction. In studies of palladium-catalyzed diboration of allenes, kinetic analysis, in conjunction with other methods, helped to build a detailed mechanistic proposal. organic-chemistry.org Similarly, for the isomerization of internal alkynes to allene complexes, reaction rates were measured across a broad temperature range to determine the thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡). mdpi.com
For example, in the isomerization of 1-phenyl-1-butyne (B1346892) to an iridium-allene complex, the following thermodynamic parameters were determined:
Table 2: Illustrative Thermodynamic Parameters for an Alkyne-to-Allene Isomerization
| Parameter | Value | Units |
| ΔH‡ | 22.8 ± 0.6 | kcal/mol |
| ΔS‡ | -4.4 ± 1.7 | cal/(mol·K) |
| ΔG‡ (at 298 K) | 24.1 ± 0.6 | kcal/mol |
| Data from a study on the isomerization of internal alkynes to iridium(III) allene complexes, serving as an example of thermodynamic analysis in related systems. mdpi.com |
This type of analysis allows researchers to understand the energy barriers and the degree of order in the transition state. A small negative entropy of activation (ΔS‡), as shown in the table, is consistent with an associative mechanism or a highly ordered transition state. mdpi.com Such principles are directly applicable to the study of reactions involving this compound.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and confirming proposed mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can probe whether a specific bond is broken in the rate-determining step of a reaction by measuring the kinetic isotope effect (KIE).
In mechanistic studies of allene transformations, deuterium (B1214612) labeling has been instrumental. For instance, in the isomerization of an internal alkyne to an allene complex, deuterating the propargylic position led to a significant primary kinetic isotope effect (kH/kD) of approximately 3.7. mdpi.com This large KIE value provided strong evidence that the activation of the propargylic C-H bond is a key part of the rate-determining step. mdpi.com
Another study on the C2-C6 cyclization of enyne-allenes used a methyl-deuterated substrate (CD₃) to probe the mechanism. nih.gov The experiment yielded a KIE (kCH₃/kCD₃) of approximately 1.43, a value considered too large for a purely stepwise process but smaller than that for a classic concerted ene reaction. nih.gov This result suggested a highly asynchronous transition state, highlighting the nuanced insights that can be gained from isotopic labeling. nih.gov
These examples demonstrate how isotopic labeling of this compound or its reaction partners could be used to:
Determine if a C-H bond cleavage is rate-limiting.
Distinguish between concerted and stepwise mechanisms.
Verify the proposed movement of atoms in complex rearrangements.
Solvent Effects and Catalytic Mediation in Allene Transformations
The reaction environment, dictated by the solvent and the presence of catalysts, can dramatically influence the outcome of reactions involving allenoic acids.
Solvent Effects: The choice of solvent can alter reaction rates and even change the products formed. In the enantioselective iodolactonization of allenoic acids, switching the solvent from chloroform (B151607) (CHCl₃) to toluene (B28343) accelerated the reaction while maintaining similar yield and selectivity. rsc.org In the synthesis of allenes via Sₙ2′ reactions of propargyl mesylates, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent was found to be remarkable in its ability to promote the desired reaction. acs.org
Catalytic Mediation: Catalysts are essential for controlling the reactivity and selectivity of allene transformations. Palladium catalysts are widely used in reactions of allenoic acids. For example, Pd(OAc)₂ can catalyze the cyclization of 2,3-allenoic acids, leading to furanone derivatives. acs.org The mechanism involves an initial oxypalladation of the allenoic acid. acs.org Research has also shown that switching between a heterogeneous palladium catalyst (Pd-AmP-MCF) and a homogeneous one (Pd(OAc)₂) can lead to different products (chemodivergence) in oxidative cascade reactions of enallenols. diva-portal.org
Gold catalysts have also been employed. The inherent π-activation and cross-coupling reactivity of gold catalysis have been harnessed to achieve the oxy-alkynylation of allenoates under external-oxidant-free conditions using an electrochemical strategy. researchgate.net
Table 3: Influence of Catalysts and Solvents on Allenoic Acid Reactions
| Reaction Type | Catalyst | Solvent | Effect | Source |
| Iodolactonization | Trisimidazoline/I₂ | Toluene | Accelerated reaction compared to CHCl₃ | rsc.org |
| Sₙ2' Allene Synthesis | Organozinc Reagents | DMSO | Dramatically improved reaction | acs.org |
| Cyclization | Pd(OAc)₂ | Acetic Acid | Formation of furanone derivatives | acs.org |
| Oxidative Cascade | Pd-AmP-MCF vs. Pd(OAc)₂ | Various | Chemodivergent synthesis of different cyclic skeletons | diva-portal.org |
| Diboration | Palladium/Phosphoramidite Ligand | Various | High enantioselectivity | organic-chemistry.org |
| Oxy-alkynylation | Gold (Electrochemical) | - | Enables 1,2-difunctionalization of C-C multiple bonds | researchgate.net |
These findings underscore the critical role that both solvent choice and catalyst design play in directing the chemical transformations of the allenoic acid functional group present in this compound.
Advanced Spectroscopic and X Ray Crystallographic Characterization of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 4-Methylpenta-2,3-dienoic acid, such as its esters. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For a typical derivative like methyl 4-methylpenta-2,3-dienoate, one would expect to see signals for the vinylic proton, the two methyl groups of the isopropyl moiety, and the methyl group of the ester.
The ¹³C NMR spectrum is particularly characteristic for allenes. The central sp-hybridized carbon (C3) of the allene (B1206475) resonates at a very low field, typically in the range of 200–220 ppm. wikipedia.org The two sp²-hybridized carbons (C2 and C4) resonate further upfield, around 80-90 ppm. wikipedia.org The remaining signals correspond to the carbonyl carbon of the ester and the aliphatic carbons.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J), helping to identify adjacent protons. sdsu.edu For example, it would show a correlation between the vinylic proton and the methine proton of the isopropyl group, if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J coupling). sdsu.edu It is the primary method for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J, ³J coupling), which is essential for identifying quaternary carbons and piecing together different fragments of the molecule. sdsu.edu For instance, correlations from the methyl protons of the isopropyl group to the C4 and C5 carbons would confirm their location.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for stereochemical assignment. For derivatives of this compound, NOESY can help determine the spatial relationship between substituents around the allene axis.
The following table illustrates the expected chemical shifts for a derivative like methyl 4-methylpenta-2,3-dienoate, based on general values for similar structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H2 | ~5.5-6.0 | C2: ~90-100 | C1 (Carbonyl), C3, C4 |
| H5 | ~2.5-3.0 | C5: ~30-35 | C4, C6, C6' |
| H6, H6' | ~1.1-1.3 | C6, C6': ~20-25 | C4, C5 |
| OCH₃ | ~3.7 | OCH₃: ~50-55 | C1 (Carbonyl) |
| C1 | - | C1: ~165-175 | - |
| C3 | - | C3: ~200-210 | - |
| C4 | - | C4: ~100-110 | - |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
The allene group in this compound is a chiral axis, meaning its derivatives can exist as non-superimposable mirror images (enantiomers). Chiroptical techniques, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration (R or S) of these chiral molecules. mtoz-biolabs.comacs.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum of positive or negative bands known as Cotton effects. youtube.com The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms. For chiral allenes, the electronic transitions associated with the C=C=C chromophore can give rise to characteristic CD signals. nih.gov
VCD spectroscopy, the infrared equivalent of CD, measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. nih.gov Allenes exhibit a characteristic and intense antisymmetric C=C=C stretching vibration typically found around 1950 cm⁻¹. rsc.org The sign of the VCD signal for this specific vibration can often be correlated with the absolute configuration of the allene axis. However, studies on various allenic compounds have shown that the presence of electron-withdrawing or conjugating substituents can influence the sign of this signal, necessitating careful comparison with theoretical calculations for an unambiguous assignment. rsc.org
The determination of the absolute configuration is typically achieved by comparing the experimental CD or VCD spectrum with spectra predicted for a specific enantiomer (e.g., the R-configuration) using quantum-mechanical calculations. mtoz-biolabs.comnih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the derivative.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a crystalline derivative of this compound, this technique can unambiguously establish its absolute configuration, molecular conformation, bond lengths, and bond angles with very high precision.
The analysis of a suitable single crystal would yield a detailed structural model, including:
Absolute Stereochemistry: The data can confirm the absolute configuration (R or S) of the chiral allene axis.
Molecular Geometry: Precise measurements of all bond lengths and angles. The characteristic geometry of the allene unit, with its two perpendicular π-systems, would be clearly visualized. For example, the C2-C3-C4 bond angle is expected to be nearly 180°, reflecting the sp hybridization of the central carbon atom.
Conformation: The preferred orientation of the ester and isopropyl groups relative to the allene backbone can be determined.
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonds or van der Waals interactions, which influences the material's bulk properties.
While specific crystallographic data for derivatives of this compound are not available, a typical analysis would produce a data table similar to the one below.
| Parameter | Example Value |
| Chemical Formula | C₇H₁₀O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.81 |
| b (Å) | 8.54 |
| c (Å) | 14.23 |
| Bond Length C=O (Å) | ~1.21 |
| Bond Length C=C (allene) (Å) | ~1.31 |
| Bond Angle C2-C3-C4 (°) | ~178.5 |
Advanced Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For derivatives of this compound, electron ionization mass spectrometry (EI-MS) is particularly informative.
In EI-MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of allenic acid esters is influenced by the allene functionality and the branched alkyl chain. researchgate.net Studies on related branched-chain fatty acid methyl esters show characteristic fragmentation pathways. nih.gov
Key fragmentation processes expected for a derivative like methyl 4-methylpenta-2,3-dienoate include:
α-cleavage: Cleavage of bonds adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) group (•OCH₃, M-31) or the formation of an acylium ion.
β-cleavage relative to the allene: Cleavage of the bond between C4 and C5 is a characteristic fragmentation pathway for allenic esters, which would lead to the loss of an isopropyl radical (•CH(CH₃)₂, M-43). researchgate.net This is often a prominent peak due to the stability of the resulting cation.
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can occur if a transferable gamma-hydrogen is present in other derivatives.
Cleavage of the alkyl chain: Loss of a methyl group (•CH₃, M-15) from the isopropyl moiety can also occur.
These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.
| Ion (m/z) | Proposed Identity | Fragmentation Pathway |
| 126 | [M]⁺• | Molecular Ion |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 95 | [M - OCH₃]⁺ | α-cleavage at the ester |
| 83 | [M - CH(CH₃)₂]⁺ | β-cleavage relative to the allene moiety |
Vibrational Spectroscopy (e.g., Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and are essential for the characterization of this compound derivatives.
The key vibrational modes for these compounds are:
Allene Antisymmetric Stretch (νas(C=C=C)): This is the most characteristic peak for an allene. It appears as a strong and sharp absorption in the IR spectrum and a strong signal in the Raman spectrum, typically in the region of 1940–1980 cm⁻¹. rsc.org
Carbonyl Stretch (ν(C=O)): The ester carbonyl group gives rise to a very strong absorption in the IR spectrum, usually between 1720–1740 cm⁻¹.
C=C Symmetric Stretch (νs(C=C=C)): This mode is typically weak or absent in the IR spectrum but gives a strong signal in the Raman spectrum around 1060-1080 cm⁻¹.
O-H Stretch (ν(O-H)): For the parent acid, a very broad absorption band is observed in the IR spectrum from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. youtube.com
C-H Stretches (ν(C-H)): Aliphatic C-H stretching vibrations from the methyl groups are observed just below 3000 cm⁻¹.
The analysis of these characteristic frequencies confirms the presence of the key functional groups (allene, ester/acid) and provides a fingerprint for identifying the compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Allene | Antisymmetric C=C=C Stretch | 1940–1980 (Strong) | 1940–1980 (Strong) |
| Ester | C=O Stretch | 1720–1740 (Very Strong) | 1720–1740 (Weak) |
| Carboxylic Acid | O-H Stretch | 2500–3300 (Very Broad) | Weak/Not observed |
| Carboxylic Acid | C=O Stretch | 1700–1725 (Strong) | 1700–1725 (Weak) |
| Alkyl | C-H Stretch | 2850–2960 (Medium-Strong) | 2850–2960 (Strong) |
Computational Chemistry and Theoretical Modeling of 4 Methylpenta 2,3 Dienoic Acid
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For 4-methylpenta-2,3-dienoic acid, QM methods can elucidate the unique electronic structure conferred by its allene (B1206475) and carboxylic acid functional groups.
The allene moiety (C=C=C) is of particular interest due to its cumulative double bonds, which create a unique, chiral axis and a specific distribution of electron density. QM calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can compute the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting reactivity. For instance, the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack.
In related unsaturated systems, QM methods have been essential. For example, pyrolysis of certain precursors has been used to generate highly reactive species like 4-methylpenta-1,2,3-trien-1-one, a related trienone, which was identified using argon matrix infrared spectroscopy and computational comparisons. grafiati.com Such studies rely on QM calculations to predict vibrational frequencies and confirm the identity of transient species. Similarly, QM calculations for this compound would provide its electrostatic potential map, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, offering a visual guide to its reactive sites.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT can be employed to model its behavior in various chemical transformations, such as cycloadditions, isomerizations, and catalytic reactions.
DFT calculations allow for the mapping of potential energy surfaces for a given reaction. This involves locating the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its kinetic feasibility.
Research on related allenoic acids demonstrates the power of this approach. For example, gold-catalyzed cycloisomerization of γ-allenoic acids to form γ-butyrolactones has been studied computationally, revealing how the catalyst and substrate interact to control stereoselectivity. mdpi.comd-nb.info Similarly, palladium-catalyzed reactions involving the functionalization of allenoic acids have been developed, with DFT likely playing a role in understanding the complex catalytic cycles. researchgate.netacs.org Computational studies on the electrophilic tellurolactonization of α-allenoic acids have also been reported, showcasing the utility of these methods in predicting reaction outcomes. researchgate.net For this compound, DFT could be used to explore its participation in similar cyclization or addition reactions, predicting regioselectivity and stereoselectivity by comparing the energies of different possible transition states.
| Computational Method | Typical Functional | Basis Set | Application in Related Systems |
|---|---|---|---|
| DFT Geometry Optimization | B3LYP | 6-31G(d), 6-311G** | Finding stable conformers of reactants and products. researchgate.net |
| DFT Transition State Search | B3LYP, M06-2X | 6-311+G(d,p) | Locating transition states to calculate reaction energy barriers. |
| Dispersion Correction | DFT-D3 | - | Accurately modeling non-covalent interactions. researchgate.net |
| Solvation Model | PCM, SMD | - | Simulating reaction energetics in a solvent environment. |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While QM methods are excellent for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations treat atoms as classical particles interacting through a force field, allowing for the study of bulk properties, solvent effects, and intermolecular interactions.
For this compound, MD simulations would be particularly useful for understanding how molecules interact with each other and with their environment. A key interaction for carboxylic acids is hydrogen bonding. MD simulations can show how two molecules of this compound form stable hydrogen-bonded dimers in non-polar solvents or how they interact with water molecules in an aqueous environment.
Studies on other unsaturated fatty acids have used MD simulations to probe the structure of liquid surfaces, revealing the preferential orientation of functional groups like C=C bonds and carboxylic acid heads at the interface. rsc.org This is critical for understanding reactions in atmospheric aerosols. Similar simulations on small-chain carboxylic acids have explored their aggregation and interaction with water, providing insights into aerosol particle growth. researchgate.net Coarse-grained MD simulations have also been used to study the assembly of carboxylic acids on surfaces, guided by the position of the carboxyl group. mdpi.com For this compound, MD could predict its aggregation behavior, orientation at interfaces, and diffusion in various media.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The process typically involves a detailed conformational analysis to identify the most stable three-dimensional structures of the molecule.
For a flexible molecule like this compound, a common workflow involves an initial scan of the conformational space using a computationally inexpensive method like a molecular mechanics force field. The low-energy conformers identified are then re-optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-311++G**). researchgate.net
Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be calculated.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be computed and, when averaged based on the Boltzmann population of each conformer, compared directly with experimental spectra to confirm a proposed structure. researchgate.net
IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of peaks in an infrared spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net
While specific data for this compound is not available, the table below shows predicted properties for its isomer, 4-methylpenta-2,4-dienoic acid, illustrating the type of data that computational tools can provide. nih.govuni.lu
Predicted Properties for 4-Methylpenta-2,4-dienoic acid (Isomer)
Note: The following data is for a structural isomer and serves as an example of computationally derived properties.
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | - |
| Molecular Weight | 112.13 g/mol | PubChem |
| XLogP3 (Lipophilicity) | 1.6 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Cactvs |
| Collision Cross Section ([M+H]⁺) | 121.5 Ų | CCSbase Prediction |
| Collision Cross Section ([M-H]⁻) | 120.7 Ų | CCSbase Prediction |
Development of Chemoinformatic Models for Reactivity and Selectivity Prediction
Chemoinformatics applies computational and informational techniques to solve problems in chemistry. A major area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comprotoqsar.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. researchgate.net
To develop a QSAR model for a class of compounds like allenoic acids, one would first need a dataset of molecules with experimentally measured activity or reactivity. For each molecule, a set of numerical "descriptors" is calculated. These descriptors can encode a wide range of information, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., size, branching).
Geometrical descriptors: Based on the 3D structure (e.g., surface area, volume).
Electronic descriptors: Derived from QM calculations (e.g., HOMO/LUMO energies, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity) or polar surface area.
Using statistical methods or machine learning algorithms, a model is trained to find the mathematical relationship between these descriptors and the observed property. researchgate.net Once validated, this model can be used to predict the property of new, untested compounds.
While no specific chemoinformatic models for this compound have been reported, this approach holds significant potential. For instance, if a series of substituted allenoic acids were synthesized and tested for their performance in a particular catalytic reaction, a QSAR model could be built to predict the reactivity of other potential substrates, guiding future synthetic efforts toward more efficient compounds.
Synthesis and Characterization of Structural Analogues and Derivatives of 4 Methylpenta 2,3 Dienoic Acid
Chiral Analogues for Asymmetric Synthesis Applications
The development of chiral analogues of 4-methylpenta-2,3-dienoic acid is of significant interest for applications in asymmetric synthesis, where they can serve as valuable building blocks for the construction of complex chiral molecules. nih.govnih.gov The axial chirality of the allene (B1206475) is a key feature that can be exploited to induce stereoselectivity in chemical transformations.
Recent advancements have focused on the preparation of non-racemic chiral allenoates, which remain underutilized as building blocks in complex synthesis. nih.govnih.gov The synthesis of these chiral analogues often involves catalytic enantioselective methods. For instance, copper-catalyzed hydrocarboxylation of allenes has emerged as a powerful tool for preparing α-chiral carboxylic acid derivatives, including those with all-carbon quaternary centers. nih.gov This method offers a route to enantioenriched α-quaternary and tertiary carboxylic acids with high regioselectivity. nih.gov
The application of these chiral allenoic acid analogues is exemplified in their use as coupling partners in various cycloaddition reactions. For example, allenoates have been employed in [2+2] cycloadditions with alkenes to construct the cyclobutene (B1205218) core of natural products like hebelophyllene E. nih.gov Furthermore, they have been utilized in the enantioselective total synthesis of complex molecules such as actinophyllic acid, where an allenoate served as a key coupling partner. nih.gov Tandem Diels-Alder reactions of allenoates with dienes have also been shown to be effective in constructing tricyclic frameworks, generating multiple stereocenters in a single step. nih.gov
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Allenoate Analogues
| Reaction Type | Reactants | Product Type | Key Features |
| [2+2] Cycloaddition | Allenoate, Alkene | Cyclobutene | Construction of strained ring systems |
| Enantioselective Coupling | Allenoate, Indole (B1671886) derivative | Chiral pyrrolidine (B122466) skeleton | Key step in total synthesis |
| Tandem Diels-Alder | Allenoate, Diene | Tricyclic framework | Formation of multiple stereocenters |
Incorporation into Heterocyclic Ring Systems (e.g., Dihydropyranones, Indolopyranones)
The allenic functionality of this compound and its derivatives provides a versatile platform for the synthesis of various heterocyclic ring systems. The electron-deficient nature of the allene, particularly in its ester form, makes it a suitable precursor for cyclization reactions.
Dihydropyranones:
The synthesis of dihydropyranones, an important structural motif in many natural products and biologically active compounds, can be achieved through reactions involving allenoates. One approach involves the asymmetric Michael addition-lactonization of β,γ-unsaturated α-keto esters with thioesters, catalyzed by a proline-derived urea, to yield 3,4-dihydropyranones with high stereoselectivity. organic-chemistry.org While not directly employing this compound, this method highlights the utility of unsaturated carbonyl compounds in constructing such heterocyclic systems.
Another strategy involves the N-Heterocyclic carbene (NHC)-catalyzed enantioselective lactonization of modified enals with enolizable aldehydes, which proceeds through an α,β-unsaturated acylazolium intermediate to form 4,5-disubstituted dihydropyranones. organic-chemistry.org Furthermore, NHC catalysis can be used for the reaction of α,β-unsaturated carboxylic acids with 1,3-dicarbonyl compounds to produce chiral dihydropyranones. nih.gov These methods demonstrate the potential for activating allenoic acids or their precursors to participate in cyclization cascades leading to dihydropyranones. A notable example is the synthesis of trisubstituted dihydropyranones from the reaction of formylcyclopropane with β,γ-unsaturated α-keto esters. nih.gov
Indolopyranones:
Bioisosteres and Conformationally Restricted Analogues for Chemical Biology Research
In the realm of chemical biology and drug discovery, the modification of lead compounds to improve their pharmacological profiles is a critical step. This often involves the use of bioisosteres, which are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. The carboxylic acid moiety of this compound is a prime target for bioisosteric replacement to modulate properties such as acidity, lipophilicity, and metabolic stability.
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols, which can mimic the charge and hydrogen bonding capabilities of the carboxylate group while offering different physicochemical properties. nih.gov Neutral bioisosteres that rely on hydrogen bonds or cation-π interactions are also being explored. nih.gov For instance, benzhydroxamic acid esters have been investigated as bioisosteric replacements for anthranilic acids. cambridgemedchemconsulting.com The choice of a suitable bioisostere is highly context-dependent and aims to maintain or improve biological activity while enhancing drug-like properties. drughunter.com
Conformationally restricted analogues are another important class of derivatives for chemical biology research. By locking the molecule into a specific conformation, it is possible to probe the bioactive conformation required for interaction with a biological target. For a molecule like this compound, introducing cyclic structures or bulky substituents could restrict the rotation around single bonds and fix the spatial arrangement of the functional groups. This can lead to increased potency and selectivity. While specific examples of conformationally restricted analogues of this compound are not detailed in the available literature, the principles of their design are well-established in medicinal chemistry.
Table 2: Common Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | Approximate pKa | Key Features |
| Carboxylic Acid | ~4.5 | Natural ligand, well-understood interactions. |
| 1H-Tetrazole | ~4.5 | Similar acidity to carboxylic acid, metabolically stable. |
| Acyl Sulfonamide | Varies | Can be tuned for acidity, offers different hydrogen bonding patterns. |
| Isoxazolol | Varies | Can act as a carboxylic acid mimic with altered electronics. |
| 1-Hydroxypyrazole | Higher than carboxylic acid | May lead to improved tissue permeation. cambridgemedchemconsulting.com |
Polymerization and Oligomerization Studies for Material Science Applications
The presence of two double bonds in this compound suggests its potential as a monomer for polymerization and oligomerization, leading to novel materials with unique properties. The rigid, chiral backbone that could result from the polymerization of such a monomer is of interest for applications in materials science.
While specific studies on the polymerization of this compound are not extensively documented, research on the polymerization of related dienes and functionalized monomers provides insights into its potential behavior. For instance, the free-radical polymerization of 2-[(N,N-dialkylamino)methyl]-1,3-butadienes has been studied, yielding polymers with a majority of 1,4-microstructures. researchgate.net The polymerization of such functionalized dienes indicates that the presence of substituents does not necessarily inhibit polymerization and can be used to introduce specific functionalities into the resulting polymer.
Furthermore, condensation polymerization is a relevant concept, particularly for dicarboxylic acids reacting with diols to form polyesters. libretexts.orglibretexts.org Although this compound is a mono-carboxylic acid, it could potentially be converted into a derivative suitable for condensation polymerization, for example, by introducing a hydroxyl group.
The synthesis of polyene carboxylic acids and their esters has also been explored, though through different synthetic routes not directly involving the polymerization of a dienoic acid monomer. google.com The development of catalysts for the polymerization of dienes is an active area of research, and these could potentially be applied to monomers like this compound.
Synthesis of Complex Multifunctional Allene-Containing Molecules
The unique reactivity of the allenic system in this compound and its derivatives makes it a valuable building block for the synthesis of complex, multifunctional molecules, including natural products. nih.govnih.govresearchgate.netsciencedaily.com The ability to control the stereochemistry of the allene and to selectively react at either of the double bonds provides a powerful tool for synthetic chemists.
Chiral allenoates have been employed in the total synthesis of several complex natural products. Their use as coupling partners in cycloaddition reactions allows for the rapid construction of intricate molecular architectures. nih.gov For example, the synthesis of the bridged bicyclic core of certain natural products has been facilitated by the use of chiral allenoates. nih.govnih.gov
Furthermore, allenoates have been utilized in tandem reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters. The Diels-Alder reaction of allenoates with dienes to produce complex tricyclic systems is a prime example of this strategy. nih.gov The resulting products often contain multiple functional groups that can be further elaborated to access a wide range of molecular diversity.
The development of new synthetic methods that utilize allenes as key building blocks is an ongoing area of research. organic-chemistry.orgresearchgate.net These methods often focus on achieving high levels of regio- and stereocontrol in the functionalization of the allene moiety. The insights gained from these studies will undoubtedly expand the utility of this compound and its analogues in the synthesis of complex and biologically important molecules. caltech.edu
Applications of 4 Methylpenta 2,3 Dienoic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
A critical aspect of asymmetric synthesis is the use of chiral building blocks to induce stereoselectivity. Allenes can exhibit axial chirality if the substituents at each end of the C=C=C system are different. However, 4-methylpenta-2,3-dienoic acid, with the structure (CH₃)₂C=C=CHCOOH, is achiral because one of the terminal carbons (C4) is bonded to two identical methyl groups.
Despite the achiral nature of this specific molecule, the broader class of chiral allenoic acids serves as a powerful tool in asymmetric synthesis. researchgate.net Modern catalytic methods have been developed to synthesize chiral allenes with high enantiomeric purity, which can then be used to build complex, stereodefined molecules.
Key strategies in this area include:
Catalytic Asymmetric Synthesis: Researchers have developed palladium-catalyzed reactions to convert racemic propargylic carbonates into optically active 2,3-allenoates with high enantiomeric excess (ee). acs.org
Kinetic Resolution: A palladium-catalyzed kinetic resolution of tertiary propargylic alcohols allows for the synthesis of a variety of optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities. rsc.org This method is notable for its mild reaction conditions and broad functional group tolerance. rsc.org
Chirality Transfer: Asymmetric synthesis of highly substituted indenes bearing a quaternary stereogenic carbon has been achieved through a central-axial-central chirality transfer process starting from optically active propargyl alcohols. researchgate.net
These methodologies underscore the importance of the allenoic acid scaffold in accessing chiral molecules, even though this compound itself does not possess this property.
Precursor for the Synthesis of Complex Natural Product Scaffolds
While no specific total synthesis of a complex natural product directly employing this compound is prominently documented, the allenoic acid functional group is a key precursor for scaffolds found in numerous natural products. A prime example is the synthesis of γ-butyrolactones, a core structure in many biologically active compounds. springernature.com
Gold-catalyzed cycloisomerization of optically active 4,5-allenoic acids provides an efficient and highly stereoselective route to γ-(E)-vinylic γ-butyrolactones. springernature.com This methodology has been successfully applied to the total synthesis of several natural products, including:
Xestospongienes E, F, G, and H: The first total syntheses of these marine natural products were achieved using a gold-catalyzed cycloisomerization strategy, which also led to the revision of the absolute configurations of xestospongienes E and F. springernature.comd-nb.info
Aliphatic γ-lactones: By applying a subsequent C–O bond cleavage-free hydrogenation, this strategy has been used to synthesize other natural lactones such as (R)-4-tetradecalactone and (R)-γ-palmitolactone. d-nb.info
These examples highlight the strategic importance of the allenoic acid moiety as a latent lactone precursor, enabling the construction of complex and biologically relevant molecular architectures.
Utility in the Development of Novel Catalytic Reactions and Methodologies
This compound has been directly utilized in the development of novel synthetic methodologies, particularly in the field of high-energy reactive intermediates. One of the most notable applications is its use as a precursor for generating a highly reactive ketene (B1206846) derivative through pyrolysis.
Flash Vacuum Pyrolysis (FVP): Flash vacuum pyrolysis of precursors derived from this compound (14) has been shown to generate 4-methylpenta-1,2,3-trien-1-one, also known as dimethylbutatrienone ((CH₃)₂C=C=C=C=O). researchgate.netresearchgate.net This reaction proceeds through the pyrolysis of the corresponding acid chloride or mixed trifluoroacetic anhydride (B1165640). researchgate.netresearchgate.net The resulting trienone is a highly reactive species detected by argon matrix infrared spectroscopy and trapped with methanol (B129727) to form methyl 4-methylpenta-2,3-dienoate. researchgate.net This methodology provides access to a unique cumulene system that is otherwise difficult to synthesize.
Furthermore, the allenoic acid functional group is a versatile substrate for various modern catalytic reactions, driving the development of new synthetic methods.
| Catalytic Method | Catalyst System (Example) | Substrate Class | Product Type |
| Asymmetric Cycloisomerization | Gold complexes (e.g., AuCl(LB-Phos)) | Chiral 4,5-Allenoic Acids | γ-Vinylic γ-Butyrolactones |
| Asymmetric Carboxylation | Palladium complexes (e.g., Pd((R)-DTBM-SEGphos)Cl₂) | Racemic Tertiary Propargylic Alcohols | Chiral Tetrasubstituted 2,3-Allenoic Acids |
| Asymmetric Carbonylation | Palladium complexes (e.g., [(π-allyl)PdCl]₂ / (R)-ECNU-Phos) | Racemic Propargylic Carbonates | Chiral 2,3-Allenoates |
This table summarizes catalytic methodologies developed for the broader class of allenoic acids, demonstrating their utility in advancing synthetic chemistry. Data sourced from acs.orgrsc.orgspringernature.comd-nb.info.
Formation of Key Structural Motifs for Functional Molecule Design
The reactivity of this compound and related allenoic acids allows for the formation of several important structural motifs that are foundational in the design of more complex functional molecules.
| Structural Motif | Generating Reaction | Significance |
| Allene (B1206475) | Core structure of the parent molecule | A rigid, linear scaffold with unique axial chirality (in substituted derivatives) and reactivity in cycloadditions and metal-catalyzed reactions. researchgate.net |
| γ-Butyrolactone | Gold-catalyzed cycloisomerization of allenoic acids | A prevalent core in numerous natural products with diverse biological activities, including anti-fungal and cytotoxic properties. springernature.comd-nb.info |
| Cumulated Trienone | Flash vacuum pyrolysis of this compound derivatives | A highly reactive, high-energy intermediate useful for specialized synthetic applications. researchgate.netresearchgate.net |
The ability to transform the allene core into other valuable functional groups like lactones or to use it as a precursor for highly reactive species makes this compound and its chemical class a versatile platform for designing molecules with specific functions and properties.
Advanced Analytical Techniques for Research on 4 Methylpenta 2,3 Dienoic Acid and Its Research Derived Metabolites E.g., from in Vitro or Microbial Studies
Chromatographic Separation Methods (e.g., Chiral HPLC, GC-MS for complex reaction mixtures)
The separation of 4-Methylpenta-2,3-dienoic acid and its metabolites from complex biological or reaction matrices requires high-resolution chromatographic techniques. Due to the compound's chirality, stemming from the axial chirality of the allene (B1206475) group, methods that can separate enantiomers are essential.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the premier method for separating the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral acids. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol, is critical for achieving optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of complex mixtures from in vitro metabolism studies or chemical reactions, GC-MS provides excellent separation and identification capabilities. jmchemsci.com Carboxylic acids like this compound are polar and not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov This process not only improves chromatographic behavior but also produces characteristic mass spectra that aid in identification. jmchemsci.com The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for each component. scielo.br
| Technique | Primary Application | Sample Preparation | Key Parameters | Information Obtained |
|---|---|---|---|---|
| Chiral HPLC | Separation of (R)- and (S)-enantiomers. | Direct injection of solution. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition (e.g., Hexane/Isopropanol). | Retention times for each enantiomer, enabling quantification and purity assessment. |
| GC-MS | Analysis of complex reaction or metabolic mixtures. | Derivatization to form a volatile ester (e.g., TMS or methyl ester). nih.gov | GC column type, temperature program, ionization method (e.g., Electron Impact). | Separation of multiple components, structural information from mass spectra. jmchemsci.com |
Hyphenated Techniques for Structural Elucidation (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous structural elucidation of novel compounds like the research-derived metabolites of this compound. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra for compounds as they are separated. nih.govijpsjournal.com This is invaluable for identifying unknown metabolites. After separation on an HPLC column, the eluent flows through a specialized NMR flow cell where proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be acquired. This provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, which is essential for confirming the structure of a metabolite without the need for its isolation in large quantities. ijpsjournal.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR links a gas chromatograph to an infrared spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer. nih.gov As compounds elute from the GC column, they pass through a "light pipe" where their infrared spectrum is recorded. This technique is particularly useful for identifying functional groups. For this compound and its metabolites, GC-IR can confirm the presence of the carboxylic acid group (via the characteristic C=O and O-H stretches) and the allene group (via its distinctive cumulative double bond stretch). nih.gov
| Technique | Principle | Application to this compound Research | Specific Structural Insights |
|---|---|---|---|
| LC-NMR | Combines HPLC separation with NMR spectroscopy for online structural analysis. ijpsjournal.com | Elucidation of metabolite structures from in vitro assays. | Complete atomic connectivity (¹H-¹H, ¹H-¹³C correlations), stereochemical details. |
| GC-IR | Couples GC separation with FTIR spectroscopy for functional group identification. nih.gov | Confirming functional groups in reaction products or metabolites after derivatization. | Presence of C=O (carbonyl), O-H (hydroxyl), and C=C=C (allene) functional groups. |
Isotope Ratio Mass Spectrometry for Mechanistic Pathway Tracing
To trace the metabolic fate of this compound in microbial or in vitro systems, stable isotope tracing followed by isotope ratio mass spectrometry is the definitive method. nih.govmssm.edu This approach provides unparalleled insight into the metabolic pathways involved. springernature.com
The process begins with the synthesis of this compound labeled with a stable isotope, most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H). This isotopically labeled compound is then introduced into the biological system. After a set incubation period, metabolites are extracted and analyzed using a high-resolution mass spectrometer. nih.gov The instrument can distinguish between unlabeled metabolites and those that have incorporated the isotopic label from the precursor, based on their mass difference. scripps.edu By identifying the labeled metabolites and analyzing the pattern of isotope incorporation, researchers can reconstruct the metabolic pathways. For example, if a metabolite is found with a mass increase of +16 atomic mass units after feeding with a ¹³C-labeled precursor, it might indicate a hydroxylation reaction.
| Step | Description | Example with this compound | Analytical Tool |
|---|---|---|---|
| 1. Labeling | Synthesis of the parent compound with a stable isotope. | Synthesize this compound with ¹³C at the carboxyl carbon ([1-¹³C]-4-Methylpenta-2,3-dienoic acid). | Chemical Synthesis |
| 2. Incubation | Introduction of the labeled compound into a biological system (e.g., microbial culture, liver microsomes). | Incubate the labeled acid with a specific microbial strain. | Bioreactor/Incubator |
| 3. Extraction | Separation of metabolites from the biological matrix. | Solvent extraction of the culture medium. | Liquid-Liquid Extraction |
| 4. Analysis | Detection of labeled metabolites and determination of the isotopic pattern. scripps.edu | Analysis of the extract using LC-High Resolution Mass Spectrometry (LC-HRMS) to find masses corresponding to potential labeled metabolites. | LC-HRMS/MS |
Advanced Titration Methods for Reactivity and Acid-Base Studies
Determining the acid dissociation constant (pKa) of this compound is fundamental to understanding its reactivity, solubility, and behavior in biological systems. nih.gov Advanced titration methods offer high precision and can be adapted for challenging compounds.
Potentiometric Titration: This is a highly accurate technique for pKa determination. ecetoc.orgdergipark.org.tr A solution of the acid is titrated with a standardized base, and the pH is monitored with a high-precision pH electrode. dergipark.org.tr The pKa is determined from the inflection point of the resulting titration curve. nih.gov For sparingly soluble compounds, this titration can be performed in the presence of co-solvents, with subsequent extrapolation to aqueous conditions. ecetoc.org
Spectrophotometric Titration: This method is suitable for compounds that possess a chromophore near the acidic center, where the UV-Vis absorption spectrum changes upon ionization. ecetoc.org A series of solutions at different pH values are prepared, and their absorbance is measured. A plot of absorbance versus pH yields a sigmoidal curve from which the pKa can be calculated. nih.gov
FTIR Titration: A more novel approach involves Fourier-transform infrared (FTIR) spectroscopy to monitor the dissociation of the carboxylic acid. researchgate.net As the pH of the solution is increased by adding a base, the intensity of the infrared band corresponding to the protonated carboxyl group (C=O) decreases, while the band for the deprotonated carboxylate group (COO⁻) increases. By plotting the ratio of these band areas against pH, the pKa can be determined. researchgate.net
| Method | Principle | Advantages | Requirements |
|---|---|---|---|
| Potentiometric Titration | Monitoring pH change during titration with a base. ecetoc.org | High precision and accuracy. ecetoc.org | Requires a pure sample in milligram quantities. ecetoc.org |
| Spectrophotometric Titration | Measuring absorbance changes as a function of pH. nih.gov | High sensitivity; requires smaller sample amounts. ecetoc.org | Compound must have a pH-sensitive chromophore. ecetoc.org |
| FTIR Titration | Tracking changes in vibrational bands of the carboxylic acid and carboxylate groups with pH. researchgate.net | Provides direct molecular information about the species being titrated. | Requires access to an FTIR spectrometer with a suitable liquid cell. |
Future Directions and Emerging Research Avenues for 4 Methylpenta 2,3 Dienoic Acid
Exploration of Unconventional Catalytic Systems for Allene (B1206475) Functionalization
The functionalization of the allene core in 4-Methylpenta-2,3-dienoic acid presents a rich field for catalytic innovation. Future research will likely move beyond traditional methods to explore unconventional catalytic systems that offer new modes of reactivity and selectivity.
Ruthenium-Based Catalysis : Ruthenium complexes have demonstrated unique efficacy in catalyzing reactions involving allenes, such as intermolecular [2+2] cycloadditions with alkynes. acs.org These catalysts can exhibit unorthodox regioselectivity, favoring the formation of more sterically hindered products, which is counterintuitive to conventional reactivity patterns. acs.org Applying such systems to this compound could lead to novel cyclobutene (B1205218) derivatives.
Cooperative Catalysis : The combination of multiple catalytic modes offers a powerful strategy for allene functionalization. For instance, the synergy between photoredox catalysis and N-heterocyclic carbene (NHC) catalysis has been used for the sp² C─H acylation of allenes. researchgate.net This dual catalytic approach could enable novel transformations of this compound that are inaccessible through single-catalyst systems.
Palladium-Catalyzed Cross-Coupling : While palladium catalysis is well-established, its application in novel oxidative cross-coupling reactions of two different allenes is an emerging area. acs.org Such methods could be adapted to couple this compound with other allenes, creating complex molecular architectures like functionalized dendralenes. acs.org
Metal-Hydrogen Atom Transfer (MHAT) : Bimetallic catalytic systems, for example involving cobalt and chromium, can facilitate the carboxylation of allenes through a metal-hydrogen atom transfer mechanism. rsc.org Exploring these systems with this compound could unveil new pathways for functionalization.
| Catalytic System | Potential Transformation | Key Advantage |
| Cationic Ruthenium Complexes | Intermolecular [2+2] Cycloaddition | Unusual Regioselectivity |
| Photoredox and NHC Catalysis | C─H Acylation | Cooperative Activation Modes |
| Palladium with Directing Groups | Oxidative Allene-Allene Cross-Coupling | Construction of C(vinyl)-C(vinyl) Bonds |
| Bimetallic (e.g., Co/Cr) Catalysis | Radical Carboxylation/Functionalization | Environmentally Friendly Radical Generation |
Integration into Flow Chemistry and High-Throughput Synthesis Platforms
The transition from batch to continuous processing represents a significant step forward in chemical synthesis. Integrating the synthesis and derivatization of this compound into flow chemistry and high-throughput platforms could accelerate discovery and optimization.
Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly valuable for managing reactive intermediates often involved in allene chemistry. Continuous processing can also improve safety and scalability. High-throughput synthesis, characterized by automation and parallelization, enables the rapid screening of reaction conditions and catalysts. confex.com Coupling these platforms with data science allows for the efficient analysis of large datasets, accelerating the identification of optimal synthetic routes and novel derivatives of this compound. confex.com
Artificial Intelligence and Machine Learning in Reactivity Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.org For this compound, these computational tools hold immense promise.
Predict the outcome of reactions involving this compound with a wide array of reagents.
Optimize reaction conditions (e.g., catalyst, solvent, temperature) for desired products.
Propose entirely new, non-intuitive synthetic routes to valuable derivatives.
The development of a "chemical reactome," which combines automated experiments with AI, represents a shift from trial-and-error chemistry to a more data-driven, predictive science that could significantly accelerate research on molecules like this compound. appliedclinicaltrialsonline.com
Discovery of Novel Reactivity Profiles and Unforeseen Chemical Transformations
The unique allenic structure of this compound suggests a rich and potentially underexplored reactivity profile. Future research should aim to uncover novel transformations beyond standard functionalization.
One promising area is the exploration of stereoselective reactions. For instance, the iodolactonization of similar 4,5-allenoic acids has been shown to proceed with high stereoselectivity to yield complex lactones. nih.gov Investigating analogous reactions for this compound could provide access to novel, stereochemically defined heterocyclic scaffolds.
Furthermore, the radical functionalization of allenes is a rapidly developing field. rsc.org Research into the reaction of this compound with various radical species (carbon, nitrogen, oxygen-centered) could lead to the discovery of unforeseen addition or cyclization pathways, greatly expanding the chemical space accessible from this starting material. rsc.org
Potential in Advanced Materials Science and Supramolecular Chemistry Research
The distinct molecular architecture of this compound makes it an attractive building block (tecton) for materials science and supramolecular chemistry.
Supramolecular Assembly : The carboxylic acid group is a classic functional group for directing molecular self-assembly through hydrogen bonding. wikipedia.orgfrontiersin.org The rigid, linear geometry of the allene unit could direct the formation of ordered supramolecular structures such as fibers, gels, or liquid crystals. These self-assembled materials could find applications in areas like drug delivery or as templates for further chemical reactions. frontiersin.orgmdpi.com
Polymer Science : As a functionalized monomer, this compound could be incorporated into polymers. The allene moiety could be polymerized through various methods, or it could remain as a pendant group that imparts specific properties, such as chirality and rigidity, to the polymer backbone.
Host-Guest Chemistry : The shape and electronic properties of this compound or its derivatives could be exploited in host-guest chemistry, where a host molecule selectively binds a guest molecule. wikipedia.org The unique allenic structure could contribute to novel recognition motifs for specific guest molecules. The study of these non-covalent interactions is crucial for designing complex, functional systems inspired by biological processes. wikipedia.orgnih.gov
Q & A
Q. What are the established synthetic routes for preparing 4-methylpenta-2,3-dienoic acid and its derivatives?
The synthesis of allenoic acids (including this compound derivatives) typically involves sequential functionalization of acid chlorides. For example, 2,3-allenoic acids can be synthesized via hydrolysis of 2,3-allenoic esters derived from acid chlorides and ethyl 2-(triphenylphoranylidene)propionate. Recrystallization in ethyl acetate/methanol (15:1) is critical for purification, yielding enantiomerically enriched products .
Q. How can the stability of this compound under varying pH or temperature conditions be assessed?
Stability studies should employ nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to monitor structural integrity. Base-catalyzed isomerization, as observed in pent-2-ynoic and penta-2,3-dienoic acids, suggests pH-dependent degradation pathways. Kinetic experiments under controlled alkaline conditions (e.g., NaOH in ethanol) can quantify reaction rates and byproduct formation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H and ¹³C NMR resolve conjugated diene systems (δ 5.0–6.5 ppm for protons; δ 110–140 ppm for carbons).
- IR : C=O stretching (1700–1750 cm⁻¹) and conjugated C=C stretching (1600–1650 cm⁻¹) confirm functional groups.
- X-ray crystallography : Essential for resolving stereochemistry in enantiomeric mixtures, as demonstrated for structurally similar furanones .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The electron-deficient dienoic system facilitates oxidative addition with Pd(0) catalysts. For example, diiodobutenoic acid derivatives undergo allylic amination and Sonogashira coupling to form trisubstituted pyrroles. Key parameters include ligand choice (e.g., PPh₃ for regioselectivity) and solvent polarity (e.g., DMF vs. THF) to control reaction pathways .
Q. What computational methods are effective for modeling the isomerization pathways of this compound?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can map energy barriers for base-catalyzed isomerization. Studies on pent-2-ynoic acid show that transition states involve deprotonation at the α-carbon, followed by [1,3]-sigmatropic shifts. Solvent effects (e.g., ethanol vs. water) should be incorporated via polarizable continuum models (PCM) .
Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound metabolism?
Deuterated analogs (e.g., 4-methylpentanoic acid-d12) enable tracking of hydrogen transfer in metabolic pathways via mass spectrometry. For instance, deuterium-labeled intermediates can distinguish enzymatic vs. non-enzymatic degradation in microbial systems. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures isotopic integrity .
Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
- Batch consistency : Verify compound purity (≥98% by HPLC) and stereochemical homogeneity (via chiral chromatography).
- Meta-analysis : Cross-reference datasets from pharmacological studies on structurally related compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to identify trends .
Methodological Challenges and Solutions
Q. How to resolve low yields in multi-step syntheses of this compound analogs?
- Optimize intermediates : Stabilize allenoic esters via low-temperature (−20°C) storage.
- Catalyst recycling : Pd/C or Ni catalysts in Sonogashira reactions reduce metal leaching.
- Scale-up : Replace batch reactors with flow chemistry for improved heat/mass transfer .
Q. What are the limitations of current crystallographic data for this compound derivatives?
Crystallization failures often arise from flexible dienoic backbones. Co-crystallization with chiral resolving agents (e.g., cinchonidine) or using high-boiling solvents (e.g., DMSO) improves crystal lattice stability. Single-crystal X-ray diffraction remains the gold standard for absolute configuration assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
